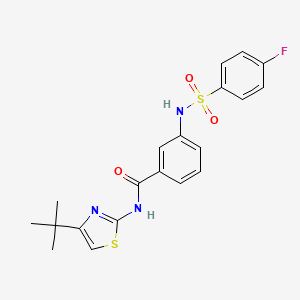![molecular formula C17H15N3OS2 B6519570 4-(ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 896365-56-3](/img/structure/B6519570.png)
4-(ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide (ES-PTB) is an organosulfur compound consisting of a benzamide group attached to an ethylsulfanyl group and a 4-(pyridin-2-yl)-1,3-thiazol-2-yl group. This compound has been studied for its potential applications in the field of medicinal chemistry, particularly for its ability to act as a modulator of enzyme activity. ES-PTB has been shown to be an effective inhibitor of enzymes involved in the metabolism of drugs and other compounds, as well as being able to alter the activity of other enzymes, such as those involved in the synthesis of hormones and neurotransmitters.
Wissenschaftliche Forschungsanwendungen
4-(ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to be an effective inhibitor of enzymes involved in the metabolism of drugs and other compounds, as well as being able to alter the activity of other enzymes, such as those involved in the synthesis of hormones and neurotransmitters. This compound has also been studied for its potential use in the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 4-(ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is still under investigation. However, it is thought to act as a modulator of enzyme activity by binding to the active site of the enzyme, thus altering its activity. This binding can either inhibit or activate the enzyme, depending on the concentration of this compound present.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still under investigation. However, it has been shown to have an inhibitory effect on the enzyme CYP2C19, which is involved in the metabolism of drugs and other compounds. It has also been shown to have an inhibitory effect on the enzyme PDE5, which is involved in the synthesis of hormones and neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide in laboratory experiments include its low cost, ease of synthesis, and its ability to act as a modulator of enzyme activity. However, there are also some limitations to using this compound in laboratory experiments. For example, the compound is not very stable and can easily degrade in the presence of light and heat. Additionally, it is not very soluble in water, which can limit its use in aqueous solutions.
Zukünftige Richtungen
Future research on 4-(ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide should focus on further understanding its mechanism of action, as well as its potential applications in the field of medicinal chemistry. Additionally, further research should be conducted to investigate the compound’s potential use in the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders. Additionally, further research should be conducted to investigate the compound’s potential use as a drug delivery system. Finally, further research should be conducted to investigate the compound’s potential use in the development of novel therapeutic agents.
Synthesemethoden
The synthesis of 4-(ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide can be achieved through a reaction between ethylsulfanylbenzamide and a 4-(pyridin-2-yl)-1,3-thiazol-2-yl group. This reaction is typically performed in a two-step process, with the first step involving the formation of an ethylsulfanylbenzamide intermediate and the second step involving the addition of the 4-(pyridin-2-yl)-1,3-thiazol-2-yl group. The reaction is typically performed in an anhydrous solvent, such as dichloromethane or acetone, at temperatures ranging from room temperature to reflux.
Eigenschaften
IUPAC Name |
4-ethylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-2-22-13-8-6-12(7-9-13)16(21)20-17-19-15(11-23-17)14-5-3-4-10-18-14/h3-11H,2H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGMFMKQRJLMIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519497.png)
![4-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519503.png)
![2-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519512.png)
![3-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519516.png)
![4-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519527.png)
![3-(4-fluorobenzenesulfonamido)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519544.png)

![2-(ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519550.png)
![2-(ethanesulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519551.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide](/img/structure/B6519558.png)
![3-(ethanesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519562.png)
![4-(ethanesulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519578.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6519585.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide](/img/structure/B6519587.png)